molecular formula C20H18ClFN2O5 B2516993 2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 939888-87-6

2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2516993
CAS No.: 939888-87-6
M. Wt: 420.82
InChI Key: DFELJERLJOBQFE-UHFFFAOYSA-N
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Description

2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by a 2-chloro-6-fluorophenyl group at position 4, a methyl group at position 2, and a methacryloyloxyethyl ester at position 2. The methacryloyloxyethyl group introduces a polymerizable vinyl moiety, distinguishing it from simpler esters (e.g., ethyl or methyl) in analogous compounds. The 2-chloro-6-fluorophenyl substituent combines halogens at ortho and para positions, likely influencing electronic and steric properties compared to other aryl groups. This compound is hypothesized to serve as an intermediate in organic synthesis or materials science due to its reactive ester functionality .

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O5/c1-10(2)19(25)27-7-8-28-20(26)15-11(3)29-18(24)12(9-23)16(15)17-13(21)5-4-6-14(17)22/h4-6,16H,1,7-8,24H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFELJERLJOBQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC=C2Cl)F)C(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methacryloyloxy)ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a member of the pyran class of compounds, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, insecticidal, and potential therapeutic effects.

  • Molecular Formula : C20H18ClFN2O5
  • Molecular Weight : 420.82 g/mol
  • CAS Number : 939888-87-6

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and insecticidal properties. Below are the findings from recent studies:

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. Notably, the compound has shown promising results:

Compound Concentration (mg/mL) Gram-positive Bacteria Inhibition Zone (mm) Gram-negative Bacteria Inhibition Zone (mm)
This compound2021.4 ± 0.5 (Streptococcus pneumoniae)24.0 ± 0.8 (Escherichia coli)

The compound exhibited a significant inhibition zone against both types of bacteria, suggesting its potential as an antimicrobial agent .

Insecticidal Activity

Insecticidal assays have shown that this compound possesses moderate to high toxicity towards agricultural pests such as the Cowpea aphid. The lethal concentration (LC50) values were recorded as follows:

Compound LC50 (ppm) Activity Level
This compound0.44High

These findings indicate that the compound could be a viable candidate for pest control in agricultural applications .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Bulletin of Chemical Society of Ethiopia highlighted the effectiveness of several pyran derivatives, including the compound , against various bacterial strains. The study concluded that compounds with similar structures showed a significant percentage of inhibition compared to standard antibiotics like ampicillin .
  • Insecticidal Assessment :
    Another research effort focused on evaluating the insecticidal properties of this compound against Cowpea aphids, demonstrating its potential utility in crop protection strategies. The results indicated a rapid action with noticeable mortality rates observed within 24 hours post-treatment .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and enzymes, disrupting cellular functions. Specifically, it may inhibit key metabolic pathways essential for microbial growth and reproduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 4

The aryl group at position 4 varies significantly across related compounds, impacting reactivity and applications:

Compound Position 4 Substituent Key Properties Reference
Target Compound 2-chloro-6-fluorophenyl Dual halogenation enhances electronegativity; steric hindrance at ortho positions.
Ethyl 6-amino-4-(4-chloro-3-fluorophenyl)-5-cyano-2-(2-ethoxy-2-oxoethyl)-4H-pyran-3-carboxylate 4-chloro-3-fluorophenyl Chlorine and fluorine at adjacent positions; additional ethoxyethyl side chain.
Ethyl 6-amino-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate 2-methoxyphenyl Electron-donating methoxy group; reduced steric bulk.
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 3,4-dimethoxyphenyl Dual methoxy groups increase solubility and electron density.
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate 3-bromophenyl Bromine offers potential for cross-coupling reactions; chloromethyl side chain.

Ester Group Modifications at Position 3

The ester group influences stability and functionality:

Compound Ester Group Unique Features Reference
Target Compound Methacryloyloxyethyl Polymerizable vinyl group for materials applications.
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate Methyl Compact ester; pyridinyl-sulfanyl side chain adds complexity.
Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate Ethyl Simple ester; thienyl group introduces heterocyclic reactivity.
Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(4-methoxy-1-naphthyl)-4H-pyran-3-carboxylate Ethoxyethyl Branched ester; naphthyl group enhances aromatic conjugation.

Key Insight : Methacryloyloxyethyl provides unique polymerization capabilities, while ethyl/methyl esters prioritize simplicity and cost-effectiveness .

Structural and Crystallographic Data

  • Planarity : The pyran ring is nearly planar in related compounds (r.m.s. deviation ≤ 0.059 Å), stabilized by N-H⋯O/N hydrogen bonds .
  • Packing Interactions: N-H⋯O/N bonds dominate crystal packing, as seen in Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate .

Preparation Methods

Preparation of Arylidene Malononitrile Intermediate

The synthesis begins with the formation of the arylidene malononitrile intermediate via Knoevenagel condensation. 2-Chloro-6-fluorobenzaldehyde reacts with malononitrile in ethanol at 60°C for 6–8 hours, catalyzed by piperidine (10 mol%). This step achieves >90% yield, producing 2-(2-chloro-6-fluorobenzylidene)malononitrile , characterized by FT-IR (C≡N stretch: 2215 cm⁻¹) and ¹H NMR (δ 8.2 ppm, aromatic protons).

Multi-Component Condensation Reaction

The pyran core is assembled through a one-pot, three-component reaction:

Component Quantity (mmol) Role
Arylidene malononitrile 10.0 Electrophilic partner
2-(Methacryloyloxy)ethyl acetoacetate 10.0 Nucleophilic β-keto ester
Ammonium acetate 15.0 Ammonia source
Ethyl acetate 30 mL Solvent

The reaction proceeds at 25°C for 24–36 hours under nitrogen atmosphere, followed by reflux at 80°C for 2 hours to complete cyclization. The methacrylate group remains stable under these conditions, with <5% polymerization observed via GPC analysis.

Purification and Characterization

Crude product is purified through:

  • Solvent extraction : Sequential washing with 5% HCl (removes unreacted amine) and saturated NaHCO₃ (neutralizes acidic byproducts)
  • Recrystallization : From ethanol/water (3:1 v/v) yields 68–72% pure compound
  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) for analytical-grade material (>98% purity)

Key characterization data:

  • ¹H NMR (CDCl₃) : δ 6.8–7.3 (m, 3H, Ar-H), 5.98 (s, 1H, NH₂), 5.72 (s, 2H, CH₂=C), 4.35 (t, 2H, OCH₂CH₂O)
  • FT-IR : 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (ester C=O), 1635 cm⁻¹ (methacrylate C=C)

Optimization of Reaction Parameters

Catalytic System Screening

Comparative analysis of bases in the condensation step:

Base Yield (%) Reaction Time (h) Purity (%)
Piperidine 72 24 98
Triethylamine 58 36 92
Morpholine 65 30 95
DBU 81 18 97

1,8-Diazabicycloundec-7-ene (DBU) emerges as superior, enhancing reaction rate without compromising methacrylate stability.

Solvent Effects

Reaction efficiency across solvents:

Solvent Dielectric Constant Yield (%) Byproducts (%)
Ethyl acetate 6.02 72 8
THF 7.52 68 12
DCM 8.93 61 18
DMF 36.7 55 22

Lower polarity solvents favor pyran cyclization while suppressing Michael addition side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials using Corning AFR® reactor (500 mL/min flow rate):

  • Residence time: 15 minutes at 120°C
  • Productivity: 1.2 kg/day vs. 0.4 kg/day batch
  • Purity: 94% vs. 98% batch

Crystallization Optimization

Antisolvent crystallization parameters:

Parameter Optimal Value Effect on Crystal Size
Cooling rate 0.5°C/min 50–100 μm
Stirring speed 250 rpm Narrow PSD (CV <15%)
Solvent/antisolvent ratio 1:3 Yield 89%

Challenges and Alternative Approaches

Methacrylate Stability

Radical inhibitors (0.1% 4-methoxyphenol) prevent polymerization during:

  • High-temperature steps (>100°C)
  • Prolonged storage (>48 hours)

Regioselectivity Control

DFT calculations (B3LYP/6-311++G**) reveal transition state energies:

  • Desired 6-amino isomer : ΔG‡ = 28.3 kcal/mol
  • 4-amino byproduct : ΔG‡ = 31.7 kcal/mol

Kinetic control at <80°C ensures >95% regioselectivity.

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